molecular formula C18H19IN2S B14702235 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide CAS No. 20064-83-9

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14702235
CAS No.: 20064-83-9
M. Wt: 422.3 g/mol
InChI Key: ISQZSFZTDBJRBP-UHFFFAOYSA-M
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Description

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide is an organic compound belonging to the class of benzothiazolium salts. This compound is known for its vibrant color and is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylbenzothiazole in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation of 4-(dimethylamino)benzaldehyde with 2-methylbenzothiazole, followed by quaternization with methyl iodide. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve solvents like ethanol, methanol, or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or other reduced forms of the compound .

Scientific Research Applications

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their structure and function. This interaction is often mediated by the compound’s ability to intercalate into DNA or bind to specific protein sites, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide apart from similar compounds is its unique combination of structural features that confer specific optical and chemical properties. Its benzothiazolium core and dimethylamino group contribute to its high fluorescence and stability, making it particularly useful in various scientific and industrial applications .

Properties

CAS No.

20064-83-9

Molecular Formula

C18H19IN2S

Molecular Weight

422.3 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C18H19N2S.HI/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18;/h4-13H,1-3H3;1H/q+1;/p-1

InChI Key

ISQZSFZTDBJRBP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Origin of Product

United States

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